molecular formula C10H13NOS B7474310 N-(4-methylsulfanylphenyl)propanamide

N-(4-methylsulfanylphenyl)propanamide

Cat. No. B7474310
M. Wt: 195.28 g/mol
InChI Key: LOUJHHNEXDURNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methylsulfanylphenyl)propanamide, also known as 4-Methylthioamphetamine (4-MTA), is a synthetic amphetamine derivative that is structurally similar to MDMA and other amphetamines. It was initially developed as a potential antidepressant and anxiolytic drug in the 1990s but was later banned due to its potential for abuse and toxicity. In recent years, there has been renewed interest in 4-MTA due to its unique pharmacological properties and potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 4-MTA is not fully understood, but it is believed to act primarily as a serotonin releaser and reuptake inhibitor. It also has some affinity for dopamine and norepinephrine receptors. The net effect of these actions is an increase in the levels of serotonin, dopamine, and norepinephrine in the brain, which can lead to mood elevation, increased energy, and decreased anxiety.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-MTA are similar to those of other amphetamines, including increased heart rate, blood pressure, and body temperature. It also causes the release of neurotransmitters such as serotonin, dopamine, and norepinephrine, which can lead to mood elevation, increased energy, and decreased anxiety. However, 4-MTA has been shown to be less potent than other amphetamines in terms of its effects on these neurotransmitters.

Advantages and Limitations for Lab Experiments

One advantage of using 4-MTA in laboratory experiments is its unique pharmacological profile, which makes it a useful tool for studying serotonin neurotransmission and related processes. It is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, 4-MTA is a controlled substance in many countries and may be difficult to obtain legally. In addition, it has been shown to be toxic in some animal studies, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on 4-MTA. One area of interest is its potential use as a treatment for neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. Another area of interest is its potential as a tool for studying serotonin neurotransmission and related processes. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of 4-MTA.

Synthesis Methods

The synthesis of 4-MTA involves the reaction of 4-methylthiophenol with 1-bromo-3-chloropropane in the presence of a base, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is purified by recrystallization or chromatography. The synthesis of 4-MTA is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

4-MTA has been studied extensively for its potential therapeutic applications, including its use as an antidepressant, anxiolytic, and neuroprotective agent. It has also been investigated for its potential as a treatment for Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. In addition, 4-MTA has been studied for its potential as a tool for neuroscience research, particularly in the study of serotonin neurotransmission.

properties

IUPAC Name

N-(4-methylsulfanylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NOS/c1-3-10(12)11-8-4-6-9(13-2)7-5-8/h4-7H,3H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOUJHHNEXDURNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylsulfanylphenyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.